molecular formula C10H14O4 B8601787 ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate

ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate

Cat. No.: B8601787
M. Wt: 198.22 g/mol
InChI Key: TZJGKEPNZDAOES-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.221 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring with two keto groups and an ester functional group. It is often used in organic synthesis and research due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with methylene iodide in the presence of sodium methoxide, followed by cyclization and heating . Another method involves the condensation of ethyl acetoacetate with formaldehyde and piperidine, leading to the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The processes often involve standard organic synthesis techniques, including esterification, cyclization, and purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various esters or amides.

Scientific Research Applications

Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate involves its reactivity with various nucleophiles and electrophiles. The keto groups and ester functional group make it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic addition, substitution, and cyclization reactions, leading to the formation of diverse products.

Comparison with Similar Compounds

Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 2-methyl-4,6-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H14O4/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h6,9H,3-5H2,1-2H3

InChI Key

TZJGKEPNZDAOES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=O)CC1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The same procedure used above is modified using an equivalent amount of anhydrous ethanol as the solvent and ethyl acetoacetate; yield 93.4 g (47%); mp 89-91° C. (from ethyl acetate: petroleum ether, bp 54° C.).
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